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Compound of Interest

Compound Name: NDI-091143

Cat. No.: B609514 Get Quote

An In-Depth Review of the Chemical Structure, Properties, and Experimental Protocols for the

Allosteric ACLY Inhibitor NDI-091143

Introduction
NDI-091143 is a potent and selective allosteric inhibitor of human ATP-citrate lyase (ACLY), a

key enzyme in cellular metabolism.[1][2] ACLY catalyzes the conversion of citrate and

coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a crucial step linking carbohydrate

metabolism to the biosynthesis of fatty acids and cholesterol.[1][3] Due to the reliance of many

cancer cells on ACLY for proliferation, this enzyme has emerged as a significant target for anti-

cancer drug development.[1][3] NDI-091143 has demonstrated low nanomolar potency, making

it a valuable tool for studying the roles of ACLY and a promising candidate for further

therapeutic development.[1][2]

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical and pharmacological properties, and detailed experimental protocols related

to NDI-091143, intended for researchers, scientists, and professionals in the field of drug

development.

Chemical Structure and Properties
NDI-091143 is a small molecule with the IUPAC name Methyl 3-chloro-5-(N-(4,6-difluoro-[1,1'-

biphenyl]-3-yl)sulfamoyl)-4-hydroxybenzoate. Its structure is characterized by a central
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hydroxybenzoic acid methyl ester core, substituted with a chloro group and a sulfonamide-

linked difluoro-biphenyl moiety.

Physicochemical Properties
Experimentally determined physicochemical properties for NDI-091143 are not widely available

in the public domain. Therefore, the following table summarizes key properties, including

predicted values from reputable computational models.

Property Value Source

Molecular Formula C₂₀H₁₄ClF₂NO₅S --INVALID-LINK--

Molecular Weight 453.84 g/mol --INVALID-LINK--

Appearance Solid powder --INVALID-LINK--

Solubility Soluble in DMSO --INVALID-LINK--

Purity >99% by HPLC --INVALID-LINK--

Predicted logP 4.5 - 5.5 In silico prediction

Predicted pKa ~5.0 (acidic) In silico prediction

Predicted Melting Point 180-200 °C In silico prediction

Predicted Boiling Point >500 °C In silico prediction

Pharmacological Properties
NDI-091143 is a highly potent inhibitor of human ATP-citrate lyase. Its pharmacological profile

is summarized in the table below.
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Parameter Value Assay Source

IC₅₀ 2.1 nM ADP-Glo assay
--INVALID-LINK--, --

INVALID-LINK--

Kᵢ 7.0 nM
(competitive vs.

citrate)

--INVALID-LINK--, --

INVALID-LINK--

KᏧ 2.2 nM
Surface Plasmon

Resonance
--INVALID-LINK--

Mechanism of Action and Signaling Pathway
NDI-091143 acts as an allosteric inhibitor of ACLY.[2] It binds to a novel, predominantly

hydrophobic pocket adjacent to the citrate binding site. This binding event stabilizes a

conformational change in the enzyme that indirectly blocks the binding and recognition of

citrate, thereby inhibiting its catalytic activity.[1][2]

The inhibition of ACLY by NDI-091143 has significant downstream effects on cellular

metabolism. By blocking the production of cytosolic acetyl-CoA from citrate, it disrupts the

primary pathway for de novo fatty acid and cholesterol biosynthesis.[1][3] This can lead to

growth suppression and apoptosis in cancer cells that are highly dependent on these anabolic

processes.[4]
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Figure 1: Simplified signaling pathway of ACLY inhibition by NDI-091143.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of NDI-091143. These protocols are based on established methods and can be adapted

for specific experimental needs.

ADP-Glo™ Kinase Assay for ACLY Activity
The ADP-Glo™ assay is a luminescent ADP detection assay used to measure the activity of

ADP-generating enzymes like ACLY. The amount of ADP produced is directly proportional to

the enzyme's activity.

Materials:

Recombinant human ACLY enzyme

NDI-091143

ATP

Citrate

Coenzyme A (CoA)

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96- or 384-well plates

Procedure:

Compound Preparation: Prepare a serial dilution of NDI-091143 in DMSO. Further dilute in

the assay buffer to the desired final concentrations.

Enzyme Reaction:

In each well of the assay plate, add 2.5 µL of the diluted NDI-091143 or DMSO (for

control).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b609514?utm_src=pdf-body
https://www.benchchem.com/product/b609514?utm_src=pdf-body
https://www.benchchem.com/product/b609514?utm_src=pdf-body
https://www.benchchem.com/product/b609514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 5 µL of a solution containing ACLY enzyme in assay buffer.

Pre-incubate for 15-30 minutes at room temperature.

Initiate the reaction by adding 2.5 µL of a substrate mix containing ATP, citrate, and CoA in

assay buffer.

Incubate for 60 minutes at 37°C.

ADP Detection:

Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete

the remaining ATP.

Incubate for 40 minutes at room temperature.

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate for 30-60 minutes at room temperature.

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional

to the amount of ADP generated and thus, the ACLY activity.
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Figure 2: Experimental workflow for the ADP-Glo™ ACLY activity assay.
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Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by

monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein,

resulting in an increase in its Tm.

Materials:

Recombinant human ACLY enzyme

NDI-091143

SYPRO Orange dye (5000x stock in DMSO)

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

qPCR plate (96- or 384-well)

Real-time PCR instrument with a thermal ramping capability

Procedure:

Reaction Mixture Preparation:

Prepare a master mix containing ACLY enzyme (final concentration ~2 µM) and SYPRO

Orange dye (final concentration 5x) in the assay buffer.

Plate Setup:

Dispense 19 µL of the master mix into each well of the qPCR plate.

Add 1 µL of NDI-091143 solution (in a buffer with a low percentage of DMSO) or

buffer/DMSO control to the respective wells.

Thermal Denaturation:

Seal the plate and centrifuge briefly to collect the contents.

Place the plate in the real-time PCR instrument.
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Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of

1°C/minute.

Monitor the fluorescence of SYPRO Orange at each temperature increment.

Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting

temperature (Tm) is the midpoint of the unfolding transition. The change in Tm (ΔTm) in the

presence of NDI-091143 indicates the extent of protein stabilization.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions

in real time.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Recombinant human ACLY enzyme

NDI-091143

Running Buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA,

0.005% v/v Surfactant P20)

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

Ligand Immobilization:

Activate the sensor chip surface using a mixture of EDC and NHS.

Immobilize the ACLY enzyme to the surface via amine coupling.

Deactivate any remaining active esters with ethanolamine.
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Binding Analysis:

Prepare a series of dilutions of NDI-091143 in the running buffer.

Inject the NDI-091143 solutions over the immobilized ACLY surface at a constant flow rate.

Monitor the change in the SPR signal (response units, RU) over time to observe the

association and dissociation phases.

Regenerate the sensor surface between injections if necessary.

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine the association rate constant (ka), dissociation rate constant (kd), and

the equilibrium dissociation constant (KD).

Cell-Based Assay Workflow
The following workflow describes a general procedure for evaluating the effect of NDI-091143
on the proliferation and viability of cancer cells. This is based on studies using thyroid cancer

cell lines.[5]

Cell Lines:

Thyroid cancer cell lines (e.g., FTC-133, 8505C)

Procedure:

Cell Culture: Culture the cancer cells in appropriate media and conditions.

Cell Seeding: Seed the cells in 96-well plates at a suitable density for proliferation assays.

Compound Treatment: After allowing the cells to adhere overnight, treat them with various

concentrations of NDI-091143 or DMSO as a vehicle control.

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

Viability/Proliferation Assay:
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Assess cell viability using an MTT or similar assay.

Alternatively, assess cell proliferation using a clonogenic assay.

Apoptosis and Cell Cycle Analysis:

For mechanistic studies, treat cells with NDI-091143 and then harvest them for flow

cytometry analysis.

Stain cells with Annexin V and propidium iodide to assess apoptosis.

Stain cells with a DNA-intercalating dye to analyze cell cycle distribution.

Data Analysis: Analyze the data to determine the effect of NDI-091143 on cell viability,

proliferation, apoptosis, and cell cycle progression.
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Figure 3: General workflow for a cell-based assay with NDI-091143.

Pharmacokinetics (ADME)
As of the date of this guide, detailed in vivo pharmacokinetic data for NDI-091143, including its

absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively

reported in publicly available literature. Such studies are crucial for the progression of a

compound into clinical development. Researchers interested in the in vivo application of NDI-
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091143 should consider conducting preliminary pharmacokinetic studies to determine its

bioavailability, plasma concentration, and half-life in relevant animal models.

Conclusion
NDI-091143 is a valuable research tool for investigating the biological functions of ATP-citrate

lyase and holds potential for therapeutic development, particularly in the field of oncology. This

technical guide provides a consolidated resource of its chemical and pharmacological

properties, along with detailed experimental protocols to facilitate its use in a research setting.

Further investigation into its in vivo efficacy and pharmacokinetic profile is warranted to fully

elucidate its therapeutic potential.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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